molecular formula C15H16N4OS B2738064 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylthiazole-4-carboxamide CAS No. 1797224-60-2

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylthiazole-4-carboxamide

Cat. No.: B2738064
CAS No.: 1797224-60-2
M. Wt: 300.38
InChI Key: DLOXUPAXZQDNMU-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylthiazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[2,3-b]pyridine core, which is known for its biological activity, and a thiazole ring, which is often found in compounds with pharmaceutical relevance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylthiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolo[2,3-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The thiazole ring is then introduced via a condensation reaction with a suitable thioamide. The final step involves the coupling of the two heterocyclic systems through a propyl linker, which can be achieved using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or HATU .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow chemistry to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial, potentially involving techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylthiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole ring to a thiazolidine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in key cellular processes such as proliferation, differentiation, and survival. By inhibiting these receptors, N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylthiazole-4-carboxamide can disrupt cancer cell growth and induce apoptosis . The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved include the RAS-MAPK and PI3K-AKT signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo[2,3-b]pyridine core and have been studied for their biological activities, particularly as kinase inhibitors.

    Thiazole derivatives: Compounds containing the thiazole ring are known for their antimicrobial and anticancer properties.

Uniqueness

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylthiazole-4-carboxamide is unique due to the combination of the pyrrolo[2,3-b]pyridine and thiazole rings, which confer distinct biological activities. This dual functionality makes it a promising candidate for further development in medicinal chemistry .

Properties

IUPAC Name

2-methyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-11-18-13(10-21-11)15(20)17-7-3-8-19-9-5-12-4-2-6-16-14(12)19/h2,4-6,9-10H,3,7-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOXUPAXZQDNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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